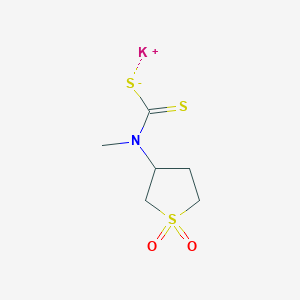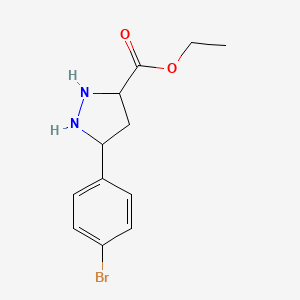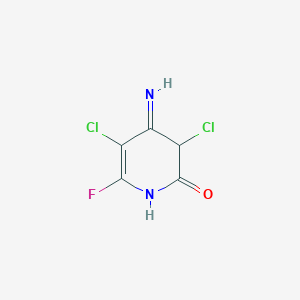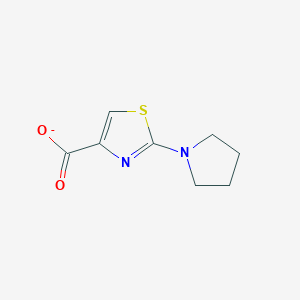
Potassium (1,1-dioxidotetrahydrothiophen-3-yl)(methyl)carbamodithioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium (1,1-dioxidotetrahydrothiophen-3-yl)(methyl)carbamodithioate is a chemical compound with a unique structure that includes a dioxotetrahydrothiophenyl group and a carbamodithioate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Potassium (1,1-dioxidotetrahydrothiophen-3-yl)(methyl)carbamodithioate typically involves the reaction of appropriate thiophene derivatives with carbamodithioate precursors under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like potassium carbonate to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Potassium (1,1-dioxidotetrahydrothiophen-3-yl)(methyl)carbamodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dioxotetrahydrothiophenyl group to its corresponding thiol or thioether derivatives.
Substitution: Nucleophilic substitution reactions can occur at the carbamodithioate moiety, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reactions are typically carried out under mild to moderate conditions, with temperatures ranging from room temperature to 80°C.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted carbamodithioate derivatives.
Applications De Recherche Scientifique
Potassium (1,1-dioxidotetrahydrothiophen-3-yl)(methyl)carbamodithioate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other sulfur-containing compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an additive in certain industrial processes.
Mécanisme D'action
The mechanism of action of Potassium (1,1-dioxidotetrahydrothiophen-3-yl)(methyl)carbamodithioate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating enzyme activity, binding to receptors, or altering cellular signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to Potassium (1,1-dioxidotetrahydrothiophen-3-yl)(methyl)carbamodithioate include:
- Potassium (1,1-dioxidotetrahydrothiophen-3-yl)(ethyl)carbamodithioate
- Potassium (1,1-dioxidotetrahydrothiophen-3-yl)(propyl)carbamodithioate
- Potassium (1,1-dioxidotetrahydrothiophen-3-yl)(butyl)carbamodithioate
Uniqueness
What sets this compound apart from similar compounds is its specific structural configuration, which may confer unique chemical reactivity and biological activity. Its methyl group may influence its solubility, stability, and interaction with biological targets differently compared to its ethyl, propyl, or butyl analogs.
Propriétés
Formule moléculaire |
C6H10KNO2S3 |
|---|---|
Poids moléculaire |
263.4 g/mol |
Nom IUPAC |
potassium;N-(1,1-dioxothiolan-3-yl)-N-methylcarbamodithioate |
InChI |
InChI=1S/C6H11NO2S3.K/c1-7(6(10)11)5-2-3-12(8,9)4-5;/h5H,2-4H2,1H3,(H,10,11);/q;+1/p-1 |
Clé InChI |
REMALOBYKCHEPV-UHFFFAOYSA-M |
SMILES canonique |
CN(C1CCS(=O)(=O)C1)C(=S)[S-].[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(trifluoromethoxy)phenyl]glycinamide](/img/structure/B12346959.png)
![(2R)-1-[(tert-butoxy)carbonyl]aziridine-2-carboxylic acid, lithium salt](/img/structure/B12346961.png)

![N-(3-chloro-2-methylphenyl)-2-{5-[(4-fluorophenyl)methyl]-4,6-dioxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl}acetamide](/img/structure/B12346986.png)
![6H,7H-thieno[2,3-c]pyridine-7-thione](/img/structure/B12346993.png)
![3-[(5E)-5-(1-methyl-2-oxoindol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid](/img/structure/B12347008.png)
![5aH-benzo[b][1,8]naphthyridin-5-one](/img/structure/B12347014.png)



![1H-Thieno[3,4-d]imidazole-4-pentanamide, N-(5-bromopentyl)hexahydro-2-oxo-, (3aR,4R,6aS)-rel-](/img/structure/B12347031.png)

![4-[4-(Propan-2-yl)phenyl]butan-1-amine](/img/structure/B12347046.png)
